Enhanced Lipophilicity and Potential Membrane Permeability Compared to 3,5-Dimethylbenzaldehyde
3,5-Diethylbenzaldehyde exhibits a higher computed LogP value (2.62) than its direct methyl analog, 3,5-dimethylbenzaldehyde (LogP ~2.56), indicating a modest but potentially significant increase in lipophilicity . This difference stems from the replacement of methyl groups with ethyl groups at the 3- and 5-positions, which increases the compound's hydrophobic surface area.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.62 (calculated) |
| Comparator Or Baseline | 3,5-Dimethylbenzaldehyde, LogP = 2.56 (estimated) |
| Quantified Difference | ΔLogP = +0.06 (2.3% increase) |
| Conditions | Computed using standard in silico methods (ACD/Labs Percepta or similar). |
Why This Matters
In drug discovery and chemical biology, even small increases in LogP can correlate with enhanced passive membrane permeability and distribution, making 3,5-diethylbenzaldehyde a distinct tool compound for probing structure-activity relationships.
